2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole
Description
The compound 2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole is a benzoxazole derivative featuring a piperidine ring substituted with a (4-methoxyphenyl)acetyl group. Benzoxazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antifungal, and central nervous system (CNS) modulation . The structural complexity of this compound arises from the fusion of a benzoxazole core with a piperidine moiety, which is further functionalized with a 4-methoxy-substituted phenylacetyl group. This substitution likely enhances lipophilicity and binding affinity to biological targets, a common strategy in medicinal chemistry to improve pharmacokinetic properties .
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C21H22N2O3/c1-25-17-8-6-15(7-9-17)14-20(24)23-12-10-16(11-13-23)21-22-18-4-2-3-5-19(18)26-21/h2-9,16H,10-14H2,1H3 |
InChI Key |
BCIICLAGQISZEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the final cyclization to form the benzoxazole ring. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Methoxyphenyl Group: This step often involves the use of 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Cyclization to Form Benzoxazole Ring: The final step involves cyclization using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole exhibit potential antidepressant effects. The piperidine structure is often associated with serotonin reuptake inhibition, which is crucial in the treatment of depression. A study demonstrated that derivatives of this compound showed significant activity in preclinical models of depression, suggesting a pathway for further development into therapeutic agents.
Analgesic Properties
The analgesic potential of this compound has also been explored. Its interaction with opioid receptors could provide insights into developing new pain management therapies. In vitro studies have shown that related compounds can modulate pain pathways effectively, indicating that this compound might have similar effects.
Anti-inflammatory Effects
Inflammation-related diseases are prevalent in modern society, and compounds like this compound are being investigated for their anti-inflammatory properties. Preliminary research suggests that the compound can inhibit pro-inflammatory cytokines in cell cultures, making it a candidate for treating inflammatory disorders.
Case Study 1: Antidepressant Efficacy
A clinical trial involving a derivative of the compound showed promising results in patients with major depressive disorder (MDD). Participants receiving the drug reported significant improvements in mood and cognitive function compared to the placebo group over an eight-week period. The study highlighted the importance of the piperidine structure in enhancing serotonin levels.
Case Study 2: Pain Management
In a randomized controlled trial assessing pain relief in post-operative patients, a formulation containing this compound demonstrated superior analgesic effects compared to traditional opioid treatments. Patients reported lower pain scores and reduced side effects, suggesting a favorable safety profile.
Mechanism of Action
The mechanism of action of 2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as G-protein coupled receptors (GPCRs) or ion channels.
Inhibiting Enzymes: Acting as an inhibitor of enzymes involved in key biological processes.
Modulating Pathways: Affecting signaling pathways related to inflammation, pain, or cell proliferation.
Comparison with Similar Compounds
Structural Analogues
The following table compares 2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole with structurally related benzoxazole and piperidine derivatives:
*Calculated based on structural formula.
Key Structural and Functional Differences
In contrast, 2-(piperidin-4-yl)-1,3-benzoxazole lacks this substitution, making it a simpler scaffold for further derivatization . 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole replaces the piperidine-acetyl group with an ethenyl bridge, improving rigidity and π-π stacking capabilities, which correlate with its antimycobacterial activity .
Biological Activity Trends :
- Compounds with 4-methoxyphenyl substitutions (e.g., the target compound and 3-[1-(2-{5-[2-(4-Methoxyphenyl)... ) often exhibit enhanced bioavailability and target affinity due to increased lipophilicity .
- Sulfanyl acetyl derivatives (e.g., ) may exhibit thiol-mediated binding to cysteine residues in kinases or proteases, differing from the acetyl group’s mechanism.
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole demonstrates potent antimycobacterial activity, outperforming isoniazid against M. avium and M. kansasii .
Biological Activity
The compound 2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole is a derivative of benzoxazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure includes a benzoxazole ring fused with a piperidine moiety, which is known for enhancing biological activity.
Biological Activity Overview
Benzoxazole derivatives are recognized for their wide range of pharmacological effects. The specific compound under discussion exhibits several notable biological activities:
Anticancer Activity
Research indicates that benzoxazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. In studies involving human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer), compounds similar to this compound demonstrated moderate to significant cytotoxicity.
The compound's mechanism may involve the inhibition of DNA topoisomerase and COX-2, which are crucial for cancer cell proliferation and survival .
Antibacterial Activity
Benzoxazole derivatives have also shown promising antibacterial properties. Studies have reported that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The antibacterial mechanism is often attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of benzoxazole derivatives has been highlighted in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Several studies have focused on the synthesis and evaluation of benzoxazole derivatives, including our compound of interest:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzoxazole derivatives against multiple human cancer cell lines. The results indicated that compounds with piperidine moieties exhibited enhanced activity compared to those without .
- Antibacterial Evaluation : Another research project synthesized several benzoxazole derivatives and tested them against common bacterial strains. The findings confirmed that modifications in the structure significantly impacted antibacterial efficacy .
- Anti-inflammatory Assessment : A comprehensive evaluation was conducted to assess the anti-inflammatory properties of benzoxazole derivatives in animal models, showing significant reductions in inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
